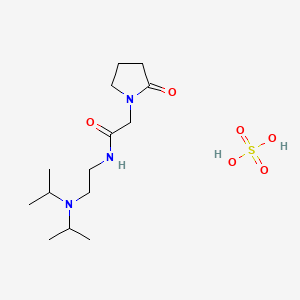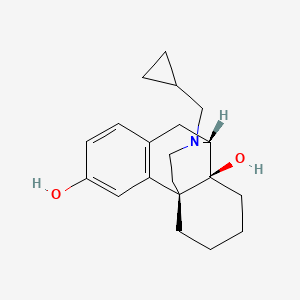
Oxypyrronium bromide
Übersicht
Beschreibung
Oxypyrronium bromid ist eine quartäre Ammoniumverbindung, die für ihre anticholinergen und spasmolytischen Eigenschaften bekannt ist. Es wurde in verschiedenen medizinischen Anwendungen eingesetzt, insbesondere wegen seiner Fähigkeit, die Magenmotilität zu hemmen und die Speichelsekretion zu reduzieren. Die Verbindung hat die Summenformel C21H32NO3 und ein Molekulargewicht von 346,4837 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Oxypyrronium bromid erfolgt typischerweise durch Reaktion von Pyrrolidinderivaten mit Brom. Eine gängige Methode beinhaltet die Verwendung von Bromwasserstoff in Essigsäureanhydrid, um die gewünschte Bromverbindung zu erzeugen . Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle der Temperatur und der Zugabe von Reagenzien, um die Bildung des Bromids zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Oxypyrronium bromid kann die großtechnische Synthese mit ähnlichen Methoden wie im Labormaßstab beinhalten, jedoch optimiert für höhere Ausbeuten und Effizienz. Dazu gehört der Einsatz automatisierter Systeme für die Zugabe von Reagenzien und die Kontrolle der Reaktionsbedingungen, um eine gleichbleibende Produktqualität zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
Oxypyrronium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Oxypyrronium bromid in seine entsprechenden reduzierten Formen umwandeln.
Substitution: Das Bromid-Ion in Oxypyrronium bromid kann in Substitutionsreaktionen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Bromwasserstoff, Essigsäureanhydrid und verschiedene Oxidations- und Reduktionsmittel. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate erzeugen, während Substitutionsreaktionen verschiedene substituierte Verbindungen ergeben können .
Wissenschaftliche Forschungsanwendungen
Oxypyrronium bromid wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung quartärer Ammoniumverbindungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere seine anticholinergen Eigenschaften.
Industrie: Wird bei der Produktion von Arzneimitteln und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Oxypyrronium bromid beinhaltet seine Interaktion mit muskarinischen Acetylcholinrezeptoren. Durch die antagonistische Wirkung an diesen Rezeptoren hemmt es das parasympathische Nervensystem, was zu einer reduzierten Magenmotilität und Speichelsekretion führt. Dieser Effekt wird durch einen dualen Mechanismus erreicht: eine spezifische anticholinerge Wirkung an den Acetylcholin-Rezeptorstellen und eine direkte Wirkung auf die glatte Muskulatur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxypyrronium bromide typically involves the reaction of pyrrolidine derivatives with bromine. One common method includes the use of hydrogen bromide in acetic anhydride to produce the desired bromide compound . The reaction conditions often require careful control of temperature and the addition of reagents to ensure the formation of the bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated systems for the addition of reagents and control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxypyrronium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromide ion in this compound can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, acetic anhydride, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Oxypyrronium bromide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic properties.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of oxypyrronium bromide involves its interaction with muscarinic acetylcholine receptors. By acting as an antagonist at these receptors, it inhibits the parasympathetic nervous system, leading to reduced gastric motility and salivation. This effect is achieved through a dual mechanism: a specific anticholinergic effect at the acetylcholine-receptor sites and a direct effect on smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Oxypyrronium bromid kann mit anderen anticholinergen Verbindungen wie Ipratropium und Oxyphenonium verglichen werden. Obwohl alle diese Verbindungen ähnliche Wirkmechanismen aufweisen, ist Oxypyrronium bromid einzigartig in seiner spezifischen Molekülstruktur und seiner besonderen Wirksamkeit bei der Hemmung der Magenmotilität und der Reduktion der Speichelsekretion .
Liste ähnlicher Verbindungen
- Ipratropium
- Oxyphenonium
- Atropin
Diese Verbindungen werden in verschiedenen medizinischen Anwendungen eingesetzt und haben ähnliche pharmakologische Eigenschaften wie Oxypyrronium bromid .
Eigenschaften
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32NO3.BrH/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3,5-6,10-11,18-19,24H,4,7-9,12-16H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGOKQARVJHRML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971480 | |
| Record name | 2-({[Cyclohexyl(hydroxy)phenylacetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561-43-3 | |
| Record name | Pyrrolidinium, 2-[[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]methyl]-1,1-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypyrronium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[Cyclohexyl(hydroxy)phenylacetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxypyrronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPYRRONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D79RM7Q04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















